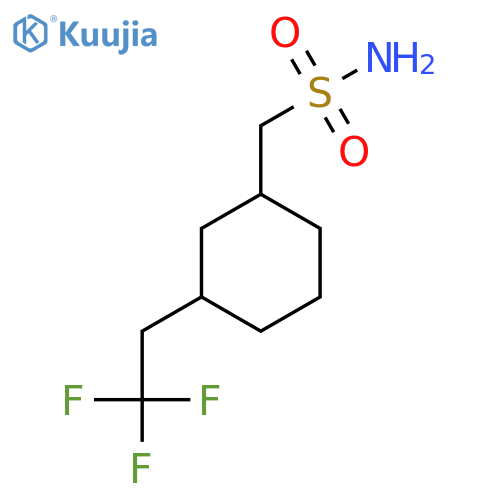

Cas no 2639417-37-9 (3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide)

2639417-37-9 structure

商品名:3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide

3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-27784294

- [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide

- 2639417-37-9

- 3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide

-

- インチ: 1S/C9H16F3NO2S/c10-9(11,12)5-7-2-1-3-8(4-7)6-16(13,14)15/h7-8H,1-6H2,(H2,13,14,15)

- InChIKey: HBXNSBKWGPKTJZ-UHFFFAOYSA-N

- ほほえんだ: S(CC1CCCC(CC(F)(F)F)C1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 259.08538441g/mol

- どういたいしつりょう: 259.08538441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27784294-5g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 5g |

$3687.0 | 2023-09-09 | ||

| Enamine | EN300-27784294-0.1g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 95.0% | 0.1g |

$1119.0 | 2025-03-19 | |

| Enamine | EN300-27784294-10.0g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 95.0% | 10.0g |

$5467.0 | 2025-03-19 | |

| Enamine | EN300-27784294-1.0g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 95.0% | 1.0g |

$1272.0 | 2025-03-19 | |

| Enamine | EN300-27784294-0.5g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 95.0% | 0.5g |

$1221.0 | 2025-03-19 | |

| Enamine | EN300-27784294-1g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 1g |

$1272.0 | 2023-09-09 | ||

| Enamine | EN300-27784294-10g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 10g |

$5467.0 | 2023-09-09 | ||

| Enamine | EN300-27784294-2.5g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 95.0% | 2.5g |

$2492.0 | 2025-03-19 | |

| Enamine | EN300-27784294-0.05g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 95.0% | 0.05g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-27784294-0.25g |

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |

2639417-37-9 | 95.0% | 0.25g |

$1170.0 | 2025-03-19 |

3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2639417-37-9 (3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide) 関連製品

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量